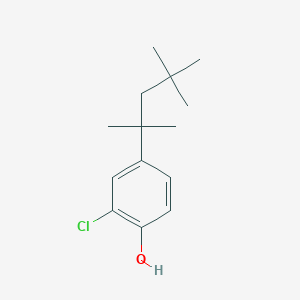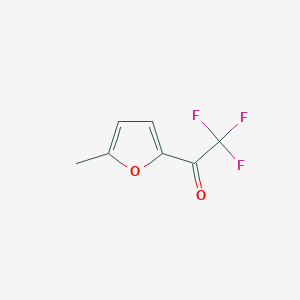![molecular formula C12H10N2O B101020 9H-pyrido[3,4-b]indol-1-ylmethanol CAS No. 17337-22-3](/img/structure/B101020.png)
9H-pyrido[3,4-b]indol-1-ylmethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Lebrini, Robert, Vezin, and Roos (2010) explored the use of 9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors for C38 steel in hydrochloric acid. They utilized techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealing that these compounds are mixed-type inhibitors and adhere to the steel surface following the Langmuir adsorption isotherm model (Lebrini et al., 2010).
Antimicrobial and Antialgal Activities
Volk (2006) identified the minimum toxic quantities of norharmane (3,4-dihydro-9H-pyrido[3,4-b]indole) against various cyanobacteria, demonstrating its potent cytotoxic effects in low quantities. This study also examined the structure-response relationships of β-carbolines, highlighting their potential as antifouling agents (Volk, 2006).
Mutagenic Properties
Murakami et al. (2010) detailed the synthesis and confirmation of the structure of a mutagenic compound, 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, which is produced by non-mutagenic norharman and aniline. This study highlights the potential mutagenic properties of certain 9H-pyrido[3,4-b]indole derivatives (Murakami et al., 2010).
Antifilarial Chemotherapy
Srivastava and colleagues (1999) investigated substituted 9H-pyrido[3,4-b]indoles as potential pharmacophores for macrofilaricidal agents. They synthesized and evaluated several derivatives, finding that certain compounds exhibited significant macrofilaricidal activity, indicating their potential in antifilarial chemotherapy (Srivastava et al., 1999).
Analytical Methodologies
Crotti, Gates, Lopes, and Lopes (2010) discussed the role of β-carbolines, including 9H-pyrido[3,4-b]indole, in diseases like Parkinson's and cancer. They outlined various analytical methods, especially LC-MS and LC-MS/MS, for detecting and quantifying these compounds in foodstuffs, highlighting their importance in analytical chemistry (Crotti et al., 2010).
Propriétés
IUPAC Name |
9H-pyrido[3,4-b]indol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-6,14-15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCXIUDPGSNQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938373 | |
| Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-B]indole-1-methanol | |
CAS RN |
17337-22-3 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

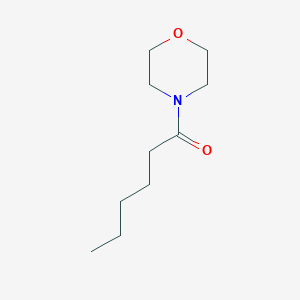
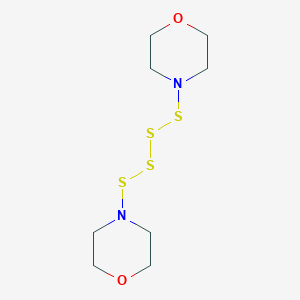
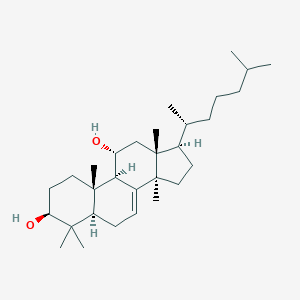
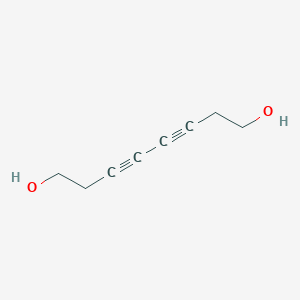
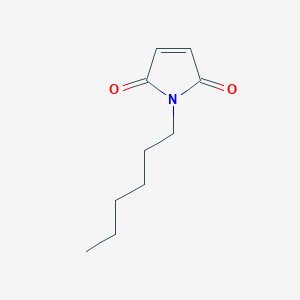
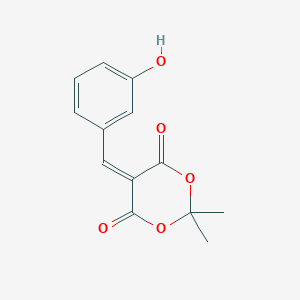
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
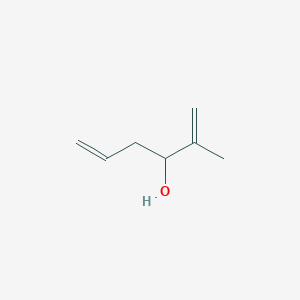
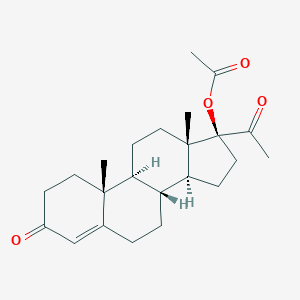
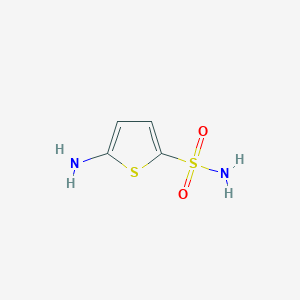
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)

